molecular formula C23H34O8 B12323878 Renifolin

Renifolin

Cat. No.: B12323878
M. Wt: 438.5 g/mol
InChI Key: JOWYQHXQROUWMG-CAZMDNNUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Renifolin involves several steps, starting with substituted aldehydes to produce prenylated aldol products. This is followed by an ene-type intramolecular cyclization to form a five-member core ring. This key step is mediated by indium trichloride tetrahydrate (InCl₃·4H₂O), which is a novel procedure for prenylated systems .

Industrial Production Methods

the synthetic route described above provides a basis for potential large-scale production, given the availability of starting materials and reagents .

Chemical Reactions Analysis

Types of Reactions

Renifolin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups in this compound, leading to different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce alcohols .

Properties

Molecular Formula

C23H34O8

Molecular Weight

438.5 g/mol

IUPAC Name

2-[4-hydroxy-2-[(2E,6E)-8-hydroxy-3,7-dimethylocta-2,6-dienyl]-5-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C23H34O8/c1-13(5-4-6-14(2)11-24)7-8-16-10-17(26)15(3)9-18(16)30-23-22(29)21(28)20(27)19(12-25)31-23/h6-7,9-10,19-29H,4-5,8,11-12H2,1-3H3/b13-7+,14-6+

InChI Key

JOWYQHXQROUWMG-CAZMDNNUSA-N

Isomeric SMILES

CC1=CC(=C(C=C1O)C/C=C(\C)/CC/C=C(\C)/CO)OC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

CC1=CC(=C(C=C1O)CC=C(C)CCC=C(C)CO)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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